molecular formula C11H22ClNO2 B8131315 Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride

Cat. No.: B8131315
M. Wt: 235.75 g/mol
InChI Key: HDRXZKJRMBFBJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride involves several steps. One common synthetic route includes the reaction of 3,3-dimethylpiperidine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and producing therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride can be compared with other similar piperidine derivatives, such as:

Properties

IUPAC Name

ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)7-9-5-6-12-8-11(9,2)3;/h9,12H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXZKJRMBFBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNCC1(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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